methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and halogenated indole derivatives .
Scientific Research Applications
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
KUOWKPYQXGDVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.